molecular formula C6H7FN2O2 B12992978 3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12992978
M. Wt: 158.13 g/mol
InChI Key: IVGCHMUQKIZGQN-UHFFFAOYSA-N
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Description

3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazole carboxylic acids It features a pyrazole ring substituted with a fluoro group at the 3-position, methyl groups at the 1- and 5-positions, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent can yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester can then be hydrolyzed under acidic conditions to obtain the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro group at the 3-position in 3-Fluoro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

3-fluoro-1,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7FN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11)

InChI Key

IVGCHMUQKIZGQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)F)C(=O)O

Origin of Product

United States

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